molecular formula C20H29ClN2O2 B14989533 1-(3-Chloro-4-methoxybenzoyl)-2-(2-piperidin-1-ylethyl)piperidine

1-(3-Chloro-4-methoxybenzoyl)-2-(2-piperidin-1-ylethyl)piperidine

Cat. No.: B14989533
M. Wt: 364.9 g/mol
InChI Key: SUALCRQTHBXZJO-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxybenzoyl)-2-(2-piperidin-1-ylethyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methoxybenzoyl)-2-(2-piperidin-1-ylethyl)piperidine typically involves the following steps:

    Formation of the Benzoyl Intermediate: The starting material, 3-chloro-4-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Nucleophilic Substitution: The acid chloride is then reacted with 2-(2-piperidin-1-ylethyl)piperidine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methoxybenzoyl)-2-(2-piperidin-1-ylethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while substitution of the chlorine atom can yield various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxybenzoyl)-2-(2-piperidin-1-ylethyl)piperidine depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-methoxybenzoyl)-2-(2-methylpiperidin-1-ylethyl)piperidine
  • 1-(3-Chloro-4-methoxybenzoyl)-2-(2-ethylpiperidin-1-ylethyl)piperidine

Uniqueness

1-(3-Chloro-4-methoxybenzoyl)-2-(2-piperidin-1-ylethyl)piperidine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to similar compounds. Its unique structure may result in different interactions with biological targets, leading to varied therapeutic effects.

Properties

Molecular Formula

C20H29ClN2O2

Molecular Weight

364.9 g/mol

IUPAC Name

(3-chloro-4-methoxyphenyl)-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C20H29ClN2O2/c1-25-19-9-8-16(15-18(19)21)20(24)23-13-6-3-7-17(23)10-14-22-11-4-2-5-12-22/h8-9,15,17H,2-7,10-14H2,1H3

InChI Key

SUALCRQTHBXZJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCCC2CCN3CCCCC3)Cl

Origin of Product

United States

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